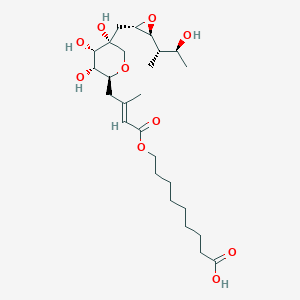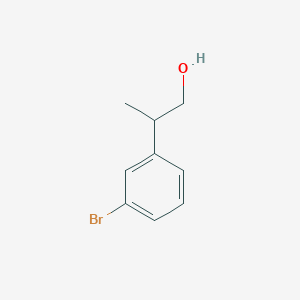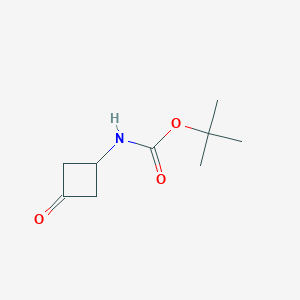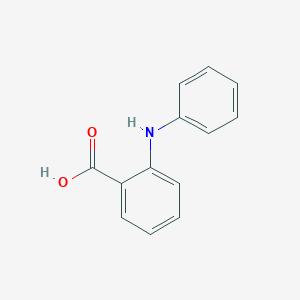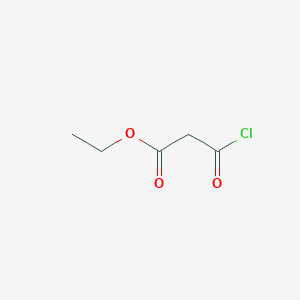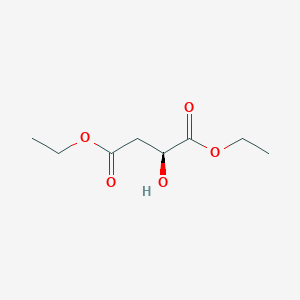
苹果酸二乙酯
描述
Diethyl L-malate is an organic compound with the molecular formula C8H14O5. It is a diethyl ester of L-malic acid, a naturally occurring compound found in various fruits. Diethyl L-malate is a colorless, oily liquid with a mild, fruity odor. It is used in various chemical and industrial applications due to its unique properties.
科学研究应用
Diethyl L-malate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and as a potential intermediate in biochemical processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of flavors, fragrances, and as a plasticizer in polymer chemistry.
作用机制
Target of Action
It’s known that diethyl l-malate is the diethyl ester of malonic acid , which plays a role in many biochemical processes
Mode of Action
It’s known that the compound is involved in various biochemical processes due to its role as the diethyl ester of malonic acid . The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups . This property might influence its interaction with its targets.
Biochemical Pathways
Diethyl L-malate is an intermediate in the Tricarboxylic Acid (TCA) cycle . The TCA cycle is a central metabolic pathway of cells. Several metabolites of the TCA cycle such as succinate, fumarate, and the byproduct itaconate have been found to play significant roles in controlling the immunophenotype and inflammatory response of macrophages .
Pharmacokinetics
Its physical and chemical properties such as its molecular weight (16017 g/mol), boiling point (199 °C), and negligible solubility in water may influence its bioavailability and pharmacokinetics.
Result of Action
As an intermediate in the TCA cycle, it likely plays a role in energy production and other cellular processes . More research is needed to elucidate the specific effects of Diethyl L-malate at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diethyl L-malate. For instance, the compound’s production can be enhanced by constructing a more efficient CO2 sequestration system, developing industrially relevant strains, and improving the tolerance of the strain to environmental stress conditions .
生化分析
Biochemical Properties
Diethyl L-malate plays a significant role in biochemical reactions. It is involved in the enzymatic transformation of fumarate to L-malate . This process involves various enzymes and biomolecules. For instance, the source of enzymes, catalytic conditions, and enzymatic molecular modification may be concluded . The exact nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
Diethyl L-malate can have various effects on cells and cellular processes. For instance, L-malate has been reported to have a drastic repression on cell growth due to its inhibition effects on the TCA cycle, glycolysis, and ABC-type transport system
Molecular Mechanism
It is known to be involved in the enzymatic transformation of fumarate to L-malate This process likely involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Diethyl L-malate is involved in the TCA cycle, a crucial metabolic pathway . It is involved in the enzymatic transformation of fumarate to L-malate This process likely involves various enzymes and cofactors
准备方法
Synthetic Routes and Reaction Conditions: Diethyl L-malate can be synthesized through the esterification of L-malic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating L-malic acid and ethanol with a strong acid such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:
L-malic acid+2ethanol→Diethyl L-malate+water
Industrial Production Methods: Industrial production of Diethyl L-malate often involves the same esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques such as distillation are common in industrial settings.
化学反应分析
Types of Reactions: Diethyl L-malate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, Diethyl L-malate can be hydrolyzed back to L-malic acid and ethanol.
Oxidation: Diethyl L-malate can be oxidized to produce diethyl oxaloacetate, a compound used in organic synthesis.
Reduction: Reduction of Diethyl L-malate can yield diethyl succinate, another useful compound in organic chemistry.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: L-malic acid and ethanol.
Oxidation: Diethyl oxaloacetate.
Reduction: Diethyl succinate.
相似化合物的比较
Diethyl malonate: Another diethyl ester, but of malonic acid. It is used in the synthesis of barbiturates and other pharmaceuticals.
Dimethyl malonate: Similar to Diethyl malonate but with methyl groups instead of ethyl groups.
Diethyl succinate: A diethyl ester of succinic acid, used in organic synthesis and as a flavoring agent.
Uniqueness: Diethyl L-malate is unique due to its specific esterification of L-malic acid, which imparts distinct properties and reactivity compared to other esters
属性
IUPAC Name |
diethyl (2S)-2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNUORWMCINMRB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901044098 | |
| Record name | Diethyl L-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691-84-9 | |
| Record name | Diethyl L-malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl L-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL L-MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6754Q2AK3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
